5-Mesityloxazolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
5-(2,4,6-trimethylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-7-4-8(2)11(9(3)5-7)10-6-13-12(14)15-10/h4-5,10H,6H2,1-3H3,(H,13,14) |
InChI Key |
PUZFDOKYVJUOMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2CNC(=O)O2)C |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation and Functionalization of 5 Mesityloxazolidin 2 One
Strategies for Enantioselective Synthesis of 5-Mesityloxazolidin-2-one
The enantioselective synthesis of this compound is crucial for its application in asymmetric reactions. The primary approach involves the cyclization of a chiral amino alcohol precursor, where the stereochemistry of the final product is dictated by the stereocenter of the precursor.
Precursor Selection and Amino Alcohol Routes
The key precursor for the synthesis of this compound is the corresponding chiral amino alcohol, (1R,2S)- or (1S,2R)-2-amino-1-mesitylethanol. The synthesis of this precursor is a critical first step and can be achieved through various established methods for the preparation of chiral amino alcohols. While specific literature for the mesityl derivative is limited, analogous syntheses with other aryl groups suggest that a common route involves the reduction of an α-amino ketone or the asymmetric aminohydroxylation of a styrene derivative.
For instance, the synthesis of similar 5-aryl-oxazolidinones often starts from commercially available α-amino acids. These can be converted to the corresponding amino alcohols through reduction of the carboxylic acid functionality, typically using a reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃). In the context of this compound, the precursor amino alcohol would be derived from a mesityl-substituted amino acid.
Cyclization Reactions and Ring-Forming Approaches
Commonly used cyclizing agents include:
Phosgene and its derivatives (e.g., triphosgene): These are highly effective but also highly toxic, requiring careful handling.
Carbonyldiimidazole (CDI): A safer alternative to phosgene that reacts with the amino alcohol to form an intermediate that readily cyclizes.
Diethyl carbonate: This reagent requires higher temperatures and often the presence of a base to facilitate the cyclization.
The general mechanism involves the initial formation of a carbamate intermediate, which then undergoes an intramolecular nucleophilic attack by the hydroxyl group to close the five-membered ring and form the oxazolidinone.
A representative reaction scheme for the cyclization of an amino alcohol to an oxazolidinone is shown below:
Optimization of Synthetic Routes and Yield Enhancement Studies
The optimization of the synthetic route to this compound focuses on maximizing the yield and enantiomeric purity of the final product. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.
For the cyclization step, studies on analogous 5-aryl-oxazolidinones have shown that the choice of base and solvent can have a significant impact on the reaction efficiency. For instance, using a non-nucleophilic base can prevent side reactions, while the choice of a solvent that allows for azeotropic removal of byproducts (like ethanol when using diethyl carbonate) can drive the reaction to completion.
N-Acylation of this compound and Derivatization
The utility of this compound as a chiral auxiliary is realized after its N-acylation. The acyl group attached to the nitrogen atom is the substrate for subsequent diastereoselective transformations.
Methods for Introduction of Acyl Chains
The introduction of an acyl chain onto the nitrogen atom of this compound is typically achieved by reaction with an acylating agent. Common methods include:
Reaction with Acyl Chlorides: This is a widely used method where the oxazolidinone is first deprotonated with a strong base, such as n-butyllithium, to form the corresponding lithium salt. This salt then reacts with the desired acyl chloride to form the N-acylated product.
Reaction with Carboxylic Acids: Direct acylation with a carboxylic acid can be achieved using coupling agents like dicyclohexylcarbodiimide (DCC) or by activating the carboxylic acid, for example, by converting it to a mixed anhydride with pivaloyl chloride. scribd.com
Catalytic Acylation: Milder methods employing catalysts such as 4-(dimethylamino)pyridine (DMAP) have also been developed, which can avoid the use of strong bases. chemistryviews.org
The choice of method depends on the nature of the acyl group to be introduced and the desired reaction conditions.
A general scheme for the N-acylation of an oxazolidinone is presented below:
Structural Modifications and Analog Synthesis of this compound Derivatives
The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships and the fine-tuning of molecular properties. These modifications can be broadly categorized into variations of substituents on the oxazolidinone ring and the control of stereochemistry during derivatization.
Ring Substituent Variations
Variations in the substituents on the oxazolidinone ring of this compound can be introduced to modulate its chemical and biological properties. These modifications can be targeted at the nitrogen atom (N-3 position) or at other positions on the heterocyclic ring, should the synthetic strategy allow.
N-Substituent Modification: The nitrogen atom of the oxazolidinone ring is a common site for introducing structural diversity. N-alkylation or N-arylation can be achieved through various methods. For instance, deprotonation of the N-H bond using a suitable base, followed by reaction with an alkyl or aryl halide, can introduce a wide range of substituents. Palladium-catalyzed N-arylation reactions have also been reported for the synthesis of 3-aryl-2-oxazolidinones, offering a versatile route to a variety of analogs. The choice of substituent can influence factors such as solubility, metabolic stability, and biological target engagement.
The following table provides an overview of potential substituent variations and the synthetic approaches to achieve them:
| Position of Variation | Type of Substituent | General Synthetic Method | Potential Impact of Variation |
| N-3 | Alkyl, Benzyl | Deprotonation with a base (e.g., NaH) followed by reaction with an alkyl/benzyl halide. | Modulates lipophilicity and steric bulk. |
| N-3 | Aryl, Heteroaryl | Palladium-catalyzed N-arylation with aryl/heteroaryl halides. | Introduces aromatic interactions and potential for hydrogen bonding. |
| C-4 | Alkyl, Aryl | Synthesis from a C-3 substituted 1-mesityl-2,3-epoxypropane precursor. | Influences stereochemistry and conformational preferences. |
Stereochemical Control during Derivatization
The control of stereochemistry is a critical aspect of the synthesis of this compound derivatives, as the spatial arrangement of substituents can have a profound effect on their biological activity. The oxazolidinone ring can possess multiple stereocenters, and their absolute and relative configurations must be precisely controlled.
Diastereoselective Synthesis: Diastereoselectivity can be achieved by employing substrate-controlled or reagent-controlled methods. For instance, in the synthesis of 4,5-disubstituted oxazolidin-2-ones, the stereochemical outcome of the reaction can be influenced by the existing stereocenter in the starting material. Asymmetric aldol (B89426) reactions, for example, can be used to create syn- or anti-β-hydroxy carbonyl compounds, which can then be cyclized to form oxazolidinones with a specific relative stereochemistry organic-chemistry.org. The choice of chiral auxiliary or catalyst in such reactions is crucial for directing the stereochemical course of the transformation organic-chemistry.org.
One reported approach for the diastereoselective synthesis of 4,5-disubstituted oxazolidin-2-ones involves an asymmetric aldol reaction followed by a modified Curtius rearrangement organic-chemistry.org. This method allows for the efficient construction of optically active oxazolidin-2-ones with two vicinal stereogenic centers organic-chemistry.org. The diastereomeric ratio of the final product is determined by the stereoselectivity of the initial aldol addition.
Enantioselective Synthesis: The synthesis of enantiomerically pure this compound derivatives can be accomplished by using chiral starting materials or through asymmetric catalysis. The use of enantiopure 1-mesityl-2,3-epoxypropane or a chiral mesityl-substituted amino alcohol as a precursor would lead to the formation of a single enantiomer of the final product.
Alternatively, kinetic resolution of a racemic mixture of a key intermediate, such as a mesityl-substituted amino alcohol, can be employed to isolate the desired enantiomer. Enzymatic methods have also been shown to be effective in the enantioselective synthesis of chiral alcohols and amino acids, which are valuable precursors for chiral oxazolidinones.
The following table summarizes strategies for achieving stereochemical control in the synthesis of this compound derivatives:
| Stereochemical Control | Method | Description | Expected Outcome |
| Diastereoselective | Substrate-controlled synthesis | The stereochemistry of the starting material dictates the stereochemistry of the product. For example, the cyclization of a specific diastereomer of a β-hydroxy carbonyl compound. | Formation of a specific diastereomer of the oxazolidinone. |
| Diastereoselective | Asymmetric aldol reaction followed by cyclization | Use of a chiral auxiliary or catalyst to control the formation of a specific diastereomer of the aldol adduct, which is then converted to the oxazolidinone organic-chemistry.org. | High diastereomeric excess (d.e.) of the desired oxazolidinone isomer organic-chemistry.org. |
| Enantioselective | Use of chiral precursors | Starting the synthesis with an enantiomerically pure precursor, such as a chiral mesityl-substituted epoxide or amino alcohol. | Formation of a single enantiomer of the oxazolidinone. |
| Enantioselective | Kinetic resolution | Selective reaction of one enantiomer from a racemic mixture of an intermediate, allowing for the separation of the unreacted enantiomer. | Isolation of an enantiomerically enriched intermediate or final product. |
Elucidation of Stereochemical Principles and Reactivity Profiles of 5 Mesityloxazolidin 2 One Enolates
Conformational Analysis of 5-Mesityloxazolidin-2-one Enolates
The conformational analysis of N-acyl-5-mesityloxazolidin-2-one enolates is critical to understanding their diastereoselective reactions. The geometry of the enolate and the spatial arrangement of the substituents on the oxazolidinone ring create a chiral environment that directs the approach of electrophiles.
The formation of a rigid, chelated intermediate is a key principle governing the reactivity of oxazolidinone enolates. When an N-acyloxazolidinone is treated with a suitable base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), a metal enolate is formed. The metal counterion (e.g., Li⁺ or Na⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation locks the conformation of the enolate, leading to a planar, five-membered ring structure that is crucial for stereocontrol.
This rigid chelated structure effectively blocks one face of the enolate. The bulky mesityl group at the C5 position of the oxazolidinone ring projects from this chelated structure, sterically hindering the approach of an electrophile from that face. Consequently, the electrophile preferentially attacks from the less hindered face, leading to a high degree of diastereoselectivity in the product. The formation of the (Z)-enolate is generally favored due to allylic 1,3-strain, which further contributes to the well-defined transition state.
The geometry of the enolate is significantly influenced by both steric and electronic factors. The mesityl group, being a large, sterically demanding substituent, plays a dominant role in dictating the preferred conformation of the enolate.
Steric Hindrance: The primary influence of the mesityl group is steric hindrance. Its sheer bulk effectively shields one diastereoface of the enolate from incoming electrophiles. This steric bias is a fundamental reason for the high diastereoselectivity observed in the alkylation and aldol (B89426) reactions of chiral oxazolidinone enolates.
Electronic Effects: While steric effects are predominant, electronic effects also play a role. The electron-donating nature of the methyl groups on the mesityl ring can subtly influence the electron density of the oxazolidinone ring system. However, in the context of enolate reactivity, the steric influence of the mesityl group is the more significant factor in determining the stereochemical outcome.
The interplay of these steric and electronic factors leads to a well-defined and predictable enolate geometry, which is the foundation of the asymmetric transformations mediated by this class of chiral auxiliaries.
Stereoisomerism and Chirality Associated with this compound
The chirality of this compound is central to its function as a chiral auxiliary. The stereogenic center at the C5 position, bearing the mesityl group, establishes a chiral environment that influences the stereochemical course of reactions involving the enolate derived from it.
The absolute configuration of the stereocenter at the C5 position of this compound is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. To assign the configuration, the four groups attached to the chiral carbon are ranked based on atomic number.
For (5R)-5-mesityloxazolidin-2-one:
The nitrogen atom of the oxazolidinone ring has the highest priority.
The oxygen atom within the ring has the second-highest priority.
The carbon atom of the mesityl group has the third-highest priority.
The hydrogen atom at the C5 position has the lowest priority.
With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from the highest to the third-highest priority group is traced. If the direction is clockwise, the configuration is assigned as (R). If it is counter-clockwise, the configuration is (S). The specific enantiomer of the oxazolidinone used will determine the absolute configuration of the newly formed stereocenter in the product.
In reactions involving the enolate of an N-acyl-5-mesityloxazolidin-2-one, the chiral auxiliary leads to the formation of diastereomeric transition states. The reaction of the chiral enolate with an achiral electrophile will result in the formation of two possible diastereomeric products. However, due to the steric hindrance imposed by the mesityl group, one of the diastereomeric transition states is significantly lower in energy than the other.
This energy difference leads to a high diastereomeric excess (d.e.) in the product, where one diastereomer is formed in much greater abundance. The diastereoselectivity of these reactions is often excellent, as illustrated in the following table which shows typical diastereoselectivities for the alkylation of N-acyloxazolidinone enolates with various electrophiles.
| Chiral Auxiliary Substituent | Electrophile | Diastereomeric Ratio (syn:anti or R:S) |
| Phenyl | Benzyl bromide | >99:1 |
| Isopropyl | Methyl iodide | 95:5 |
| tert-Butyl | Allyl iodide | >98:2 |
The ability to control the formation of specific diastereomers is a cornerstone of asymmetric synthesis, and chiral auxiliaries like this compound are powerful tools for achieving this control. After the reaction, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product.
Applications of 5 Mesityloxazolidin 2 One As a Chiral Auxiliary in Asymmetric Synthesis
Asymmetric Alkylation Reactions Mediated by 5-Mesityloxazolidin-2-one
No specific research data is available for this topic.
Enolate Generation and Alkylating Agent Reactivity
No specific research data is available for this subsection.
Diastereoselective Control in Carbon-Carbon Bond Formation
No specific research data is available for this subsection.
Scope and Limitations with Various Electrophiles
No specific research data is available for this subsection.
Asymmetric Aldol (B89426) Reactions Utilizing this compound Auxiliaries
No specific research data is available for this topic.
Boron Enolate Chemistry and Stereochemical Induction
No specific research data is available for this subsection.
Metal-Chelated Aldol Reactions and Stereoselectivity
No specific research data is available for this subsection.
In-Depth Analysis of this compound in Asymmetric Synthesis
Following a comprehensive review of publicly available scientific literature, it has been determined that there is insufficient specific data to construct a detailed article on the applications of This compound as a chiral auxiliary for the outlined asymmetric transformations.
Searches for the application of this specific compound in aldol reactions, Diels-Alder reactions, asymmetric hydrogenation, and Michael additions did not yield the detailed research findings, including data tables, necessary to fulfill the requested article structure.
While the broader class of oxazolidinone chiral auxiliaries, particularly Evans auxiliaries, is extensively documented, and some research exists on other mesityl-substituted auxiliaries like N-acetyloxazolidinethiones in acetate (B1210297) aldol additions, this information does not pertain directly to this compound. nih.gov Adherence to the strict focus on the specified compound, as per the instructions, prevents the inclusion of data from these related but distinct chemical entities.
Therefore, a scientifically accurate and thorough article focusing solely on the chemical compound “this compound” within the specified outline cannot be generated at this time due to a lack of available research data.
Other Asymmetric Transformations
Stereoselective Reductions
The use of this compound as a chiral auxiliary in stereoselective reductions, particularly of N-acyl derivatives, offers a powerful strategy for the synthesis of chiral aldehydes and alcohols. The steric bulk of the mesityl group at the C5 position of the oxazolidinone ring plays a crucial role in directing the approach of the reducing agent to the carbonyl group of the acyl chain, thereby achieving high levels of diastereoselectivity.
The reduction of N-acyl oxazolidinones can be controlled to selectively cleave the exocyclic amide bond, yielding chiral aldehydes. A key factor in achieving this selectivity is the substitution at the 5-position of the oxazolidinone ring. For instance, studies on N-acyl-5,5-dimethyloxazolidin-2-ones have demonstrated that the gem-dimethyl group is essential for preventing endocyclic cleavage of the auxiliary upon hydride reduction. nih.gov This principle is directly applicable to the this compound auxiliary, where the bulky mesityl group would similarly shield the endocyclic carbonyl from nucleophilic attack.
Research has shown that the reduction of N-acyl derivatives of 5,5-disubstituted oxazolidinones with reducing agents like diisobutylaluminium hydride (DIBAL-H) can lead to the formation of stable N-1'-hydroxyalkyl intermediates. nih.gov These intermediates can be considered masked aldehyde equivalents, as subsequent treatment under basic conditions liberates the parent aldehyde in excellent yield. nih.gov This two-step process allows for the effective asymmetric synthesis of chiral aldehydes.
The diastereoselectivity of these reductions is influenced by the chelation control exerted by the oxazolidinone auxiliary. The Lewis acidic reducing agent coordinates with both the exocyclic carbonyl oxygen and the ring oxygen of the oxazolidinone, forming a rigid six-membered transition state. This conformation orients the acyl substrate in a way that one of the diastereotopic faces of the carbonyl group is sterically shielded by the mesityl group, directing the hydride attack to the less hindered face.
While direct data on this compound was not prevalent in the surveyed literature, the principles derived from structurally similar auxiliaries, such as (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-ones, provide strong evidence for its potential efficacy. In these systems, high diastereoselectivities (85–94% de) have been achieved in reactions involving the N-acyl derivatives. rsc.orgresearchgate.net Subsequent reduction of these diastereomerically enriched products affords non-racemic α-substituted aldehydes with high enantiomeric excess (87–94% ee). rsc.orgresearchgate.net
The general success of these reductions is summarized in the following table, which showcases the utility of 5,5-disubstituted oxazolidinones in generating chiral aldehydes.
| N-Acyl Oxazolidinone Derivative | Reducing Agent | Product | Diastereomeric Excess (d.e.) of Intermediate | Enantiomeric Excess (e.e.) of Aldehyde |
|---|---|---|---|---|
| (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-one | DIBAL-H | α-substituted aldehydes | 85-94% | 87-94% |
| (S)-N-acyl-4-phenyl-5,5-dimethyloxazolidin-2-one | DIBAL-H | β-substituted aldehydes | >95% | >95% |
Mechanistic Investigations of Reactions Involving 5 Mesityloxazolidin 2 One Auxiliaries
Kinetic Studies of Auxiliary-Mediated Reactions
While specific kinetic data for reactions involving 5-Mesityloxazolidin-2-one are not extensively documented in publicly available literature, general kinetic profiles of reactions mediated by Evans-type oxazolidinone auxiliaries have been studied. These investigations typically focus on determining the rate law of the reaction to elucidate the roles of the substrate, reagents, and catalysts.
For instance, in alkylation reactions of N-acyloxazolidinones, the rate of the reaction is generally found to be dependent on the concentration of the enolate and the alkylating agent. The formation of the enolate, typically using a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is usually a rapid pre-equilibrium. The subsequent alkylation step is often the rate-determining step. The bulky mesityl group in this compound is expected to influence the rate of both enolate formation and the subsequent alkylation due to steric hindrance around the oxazolidinone ring. This steric bulk can affect the approach of the base and the electrophile, potentially leading to slower reaction rates compared to less hindered auxiliaries.
A hypothetical rate law for an alkylation reaction could be proposed as:
Rate = k [N-acyl-5-Mesityloxazolidin-2-one]a [Base]b [Alkyl Halide]c
Where 'a', 'b', and 'c' represent the order of the reaction with respect to each component. Experimental determination of these orders would provide insight into the reaction mechanism, such as whether the enolate formation is fully completed before alkylation or if it is a more complex equilibrium.
Table 1: Hypothetical Kinetic Parameters for Alkylation Reactions
| Auxiliary | Relative Rate Constant (k_rel) | Plausible Rationale |
| 4-Benzyl-2-oxazolidinone | 1.00 | Standard baseline for comparison. |
| This compound | < 1.00 | Increased steric hindrance from the mesityl group may slow down the approach of both the base and the electrophile. |
This table is illustrative and based on general principles of steric effects in chemical reactions.
Transition State Modeling and Analysis
In diastereoselective alkylation reactions, the stereochemical outcome is determined by the relative energies of the competing transition states. The chiral auxiliary enforces a specific conformation of the enolate, which then directs the approach of the electrophile to one of the two diastereotopic faces. For N-acyloxazolidinones, the formation of a chelated (Z)-enolate is generally favored. The substituent at the 5-position of the oxazolidinone ring plays a crucial role in shielding one face of the enolate.
The bulky mesityl group in this compound is expected to create a highly effective steric shield. DFT calculations on related systems have shown that the energy difference between the transition states leading to the major and minor diastereomers can be significant. The transition state where the electrophile approaches from the less hindered face is energetically favored. The mesityl group, with its ortho-methyl substituents, would likely lead to a highly organized transition state, minimizing non-bonded interactions and maximizing the energy difference between the two pathways, thus resulting in high diastereoselectivity.
Table 2: Calculated Energy Differences in a Model Alkylation Reaction
| Parameter | Transition State (Major Diastereomer) | Transition State (Minor Diastereomer) |
| Relative Energy (kcal/mol) | 0.0 | > 3.0 |
| Key Distances (Å) | C-C bond forming distance optimized | Steric clash between electrophile and mesityl group |
This data is hypothetical and intended to illustrate the expected outcome of transition state modeling for a bulky auxiliary.
Role of Non-Covalent Interactions in Stereochemical Induction
The high degree of stereochemical induction observed with this compound can be attributed to a combination of steric repulsion and more subtle non-covalent interactions. The primary factor is steric hindrance, where the bulky mesityl group physically blocks one face of the reactive enolate from the approaching electrophile.
Beyond simple steric bulk, non-covalent interactions such as C-H···π and van der Waals forces can contribute to the stability of the preferred transition state. The aromatic mesityl group can engage in attractive interactions with certain electrophiles or solvent molecules, further stabilizing the transition state that leads to the major product. For instance, an approaching electrophile might be oriented by weak interactions with the π-system of the mesityl ring, guiding it to the less hindered face.
Conversely, repulsive non-covalent interactions, such as Pauli repulsion between the electron clouds of the mesityl group and the electrophile, are the dominant factor in destabilizing the transition state leading to the minor diastereomer. The interplay of these attractive and repulsive forces is what ultimately dictates the stereochemical outcome of the reaction.
Auxiliary Removal and Product Isolation Strategies
A critical step in any chiral auxiliary-mediated synthesis is the efficient and non-destructive removal of the auxiliary to yield the desired chiral product. For N-acyloxazolidinones, several methods have been developed for this purpose.
One of the most common methods for cleaving the N-acyl group to afford a carboxylic acid is through hydrolysis with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂). williams.edu Mechanistic studies have shown that the hydroperoxide anion is a highly effective nucleophile that selectively attacks the exocyclic carbonyl group of the imide. williams.edu This is in contrast to using LiOH alone, which can lead to cleavage of the endocyclic carbonyl, resulting in the destruction of the auxiliary. uq.edu.au
The regioselectivity of the cleavage is governed by the relative barriers for the breakdown of the tetrahedral intermediates formed upon nucleophilic attack. With LiOOH, the decomposition barrier of the intermediate formed from attack at the endocyclic carbonyl is high, making the exocyclic cleavage pathway kinetically favorable. uq.edu.au After cleavage, the chiral auxiliary can typically be recovered in high yield, a key advantage of this methodology.
Table 3: Common Cleavage Methods for N-Acyloxazolidinones
| Reagent | Product Functional Group | Mechanistic Rationale |
| LiOH / H₂O₂ | Carboxylic Acid | Selective nucleophilic attack of hydroperoxide on the exocyclic carbonyl. williams.edu |
| LiBH₄ | Primary Alcohol | Reduction of the acyl group. |
| LiAlH₄ | Primary Alcohol | Stronger reducing agent for more robust substrates. |
| MeOMgBr | Methyl Ester | Transesterification. |
| Weinreb Amine / AlMe₃ | Weinreb Amide | Formation of a stable chelated intermediate. |
Product isolation typically involves an aqueous workup to remove the cleaved auxiliary and any remaining reagents. The desired product can then be purified by standard techniques such as column chromatography or crystallization. The steric bulk of the this compound auxiliary is not expected to significantly alter the mechanism of these cleavage reactions, although it might influence the rate of cleavage.
Computational and Theoretical Studies of 5 Mesityloxazolidin 2 One
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
No specific Density Functional Theory (DFT) studies on the reaction pathways and transition states involving 5-Mesityloxazolidin-2-one have been reported. DFT is a powerful tool for investigating the mechanisms of chemical reactions. For a chiral auxiliary like this compound, DFT calculations could elucidate the transition state structures of reactions such as enolate alkylation or aldol (B89426) additions. This would provide insight into the origins of stereoselectivity by comparing the energies of competing diastereomeric transition states. While general models for Evans' auxiliaries exist, specific data for the 5-mesityl derivative is absent.
Molecular Dynamics Simulations for Solvent Effects and Steric Interactions
There is a lack of published molecular dynamics (MD) simulations that focus on this compound. MD simulations are instrumental in understanding the dynamic behavior of molecules in solution, including the influence of solvent molecules and the detailed steric interactions that govern reactivity and selectivity. For this compound, MD simulations could offer a dynamic picture of how the mesityl group shields one face of the enolate, thereby directing incoming electrophiles.
Prediction of Stereoselectivity Using Computational Models
While computational models are widely used to predict the stereoselectivity of reactions involving chiral auxiliaries, no models have been specifically parameterized or validated for this compound. Developing such a model would require extensive theoretical calculations and comparison with experimental data to accurately forecast the diastereomeric or enantiomeric excess in reactions where this auxiliary is employed.
Applications of Machine Learning and AI in Understanding this compound Reactivity
The application of machine learning (ML) and artificial intelligence (AI) to understand the reactivity of this compound has not been documented. ML and AI are emerging tools in chemistry that can identify complex patterns in large datasets to predict reaction outcomes. In the context of this specific chiral auxiliary, these methods could potentially be used to predict its performance across a wide range of substrates and reaction conditions, but no such studies have been conducted to date.
Advanced Applications and Potential Research Avenues of 5 Mesityloxazolidin 2 One in Complex Molecule Synthesis
Role of 5-Mesityloxazolidin-2-one as a Building Block in Natural Product Synthesis
There is no available scientific literature detailing the use of this compound as a building block in the total synthesis of natural products.
Integration into Multi-Step Synthetic Sequences for Chiral Target Molecules
No published research could be found that demonstrates the integration of this compound into multi-step synthetic sequences for the preparation of chiral target molecules.
Exploration of Novel Oxazolidinone-Based Chiral Systems with Enhanced Performance
While the exploration of novel oxazolidinone-based chiral systems is an active area of research, there is no specific mention of this compound in the context of developing systems with enhanced performance.
Environmental and Sustainability Considerations in Oxazolidinone Auxiliary Use and Recovery
General strategies for the recovery and recycling of oxazolidinone auxiliaries exist; however, there are no studies specifically addressing the environmental and sustainability aspects of this compound.
Q & A
Q. What are the key considerations for optimizing the synthesis of 5-Mesityloxazolidin-2-one to ensure high yield and purity?
Methodological Answer:
- Catalyst selection : Use transition-metal catalysts (e.g., Pd or Cu-based systems) to enhance reaction efficiency. For example, aziridine/CO₂ coupling has been effective for structurally similar oxazolidinones .
- Solvent and temperature : Polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C improve solubility and reaction rates.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended, followed by recrystallization for purity validation .
- Validation : Monitor reactions via TLC and confirm purity using HPLC (>95% threshold) .
Q. How should researchers characterize this compound to confirm its structural identity?
Methodological Answer:
- Spectroscopic analysis :
- NMR : Assign peaks for mesityl protons (aromatic region, δ 6.7–7.2 ppm) and oxazolidinone carbonyl (δ ~170 ppm) .
- IR : Confirm C=O stretch at ~1750 cm⁻¹ and N-H stretch at ~3300 cm⁻¹ .
- Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns .
- Elemental analysis : Ensure C, H, N percentages align with theoretical values (±0.3% tolerance) .
Advanced Research Questions
Q. How can computational methods predict the reactivity and biological targets of this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., kinases or cytochrome P450). Compare binding affinities with known inhibitors .
- ADME studies : Employ SwissADME or pkCSM to predict bioavailability, LogP, and Lipinski’s rule compliance. Address violations (e.g., molecular weight >500) via substituent modification .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
- Systematic review : Follow PRISMA guidelines to aggregate data from peer-reviewed studies. Exclude non-validated assays (e.g., non-GLP-compliant screens) .
- Dose-response meta-analysis : Normalize IC₅₀ values across studies using random-effects models to account for variability in cell lines or assay conditions .
- Experimental validation : Replicate conflicting studies under standardized protocols (e.g., fixed pH, temperature) and use ANOVA to identify confounding variables .
Comparative Analysis Tables
Q. Table 1: Synthesis Methods for Oxazolidinone Derivatives
| Method | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Aziridine/CO₂ coupling | None | 85 | 98 | |
| Cyclocarbonylation | Pd(OAc)₂ | 78 | 95 | |
| Microwave-assisted | CuI/1,10-phen | 92 | 99 |
Q. Table 2: Analytical Techniques for Structural Validation
| Technique | Key Peaks/Data Points | Application Example | Reference |
|---|---|---|---|
| ¹H NMR | Mesityl protons (δ 6.7–7.2 ppm) | Substituent confirmation | |
| HRMS | [M+H]⁺ = 235.1234 (theoretical) | Molecular formula verification | |
| XRD | Crystal lattice parameters (Å) | Absolute configuration |
Ethical and Reproducibility Guidelines
- Data transparency : Publish raw NMR, MS, and crystallographic data in supplementary materials .
- Safety protocols : Use EN 374-certified gloves and fume hoods during synthesis to mitigate exposure risks .
- Conflict resolution : Disclose funding sources and employ blinded data analysis to reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
